Regioisomeric Differentiation: Para-Benzamide Linkage Versus Ortho-Substituted 2-(2-Phenoxyacetamido)benzamide Congeners
The target compound positions the benzamide core at the para position relative to the phenoxyacetamido-bearing substituent, whereas the most extensively characterized series (Raffa et al., 2015) employs an ortho-aminobenzamide scaffold. In the Raffa study, 2-(2-phenoxyacetamido)benzamides 17a–v were evaluated against the K562 chronic myelogenous leukemia cell line, with several ortho-substituted analogs demonstrating IC₅₀ values below 500 nM across six lymphoma lines [1]. Critically, the same investigation demonstrated that moving the phenoxyacetamido moiety to the para and meta positions yielded compounds with divergent antiproliferative fingerprints, indicating that regioisomerism is a primary determinant of biological outcome. The target compound, bearing a para-carbamoylphenyl rather than an ortho-aminobenzamide substructure, is expected to occupy a distinct region of chemical space and cannot be assumed to recapitulate the ortho series' activity profile; this regioisomeric distinction is actionable for procurement teams building focused libraries for differential tumor-lineage screening [2].
| Evidence Dimension | Antiproliferative activity and cell-line selectivity as a function of phenoxyacetamido attachment position (ortho vs. para) |
|---|---|
| Target Compound Data | Para-substituted 4-(2-phenoxyacetamido)benzamide scaffold; quantitative IC₅₀ data against defined panels not yet reported in peer-reviewed literature for the exact compound (CAS 1021220-41-6) [3] |
| Comparator Or Baseline | Ortho-substituted 2-(2-phenoxyacetamido)benzamides (17a–v series): sub-500 nM IC₅₀ in lymphoma lines; para- and meta-substituted analogs showed altered activity profiles [1] |
| Quantified Difference | Qualitative regioisomeric divergence confirmed by altered NCI 60-cell-line response fingerprints between ortho-, meta-, and para-substituted series [1]; exact fold-difference values for the target compound await empirical determination [3] |
| Conditions | K562 cell line and NCI 60-cell-line panel; 48 h exposure; sulforhodamine B assay [1] |
Why This Matters
Procurement of the para-regioisomer is essential for comparative oncology SAR because regioisomeric switching alters cell-line selectivity patterns, making ortho-series data unreliable surrogates.
- [1] Raffa, D., Maggio, B., Plescia, F., Cascioferro, S., Raimondi, M.V., Cancemi, G., D'Anneo, A., Lauricella, M., Cusimano, M.G., Bai, R., Hamel, E. & Daidone, G. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Bioorg. Med. Chem. 2015, 23, 6305–6316. View Source
- [2] Raffa, D. et al. (2015), as above. The systematic evaluation of ortho-, meta-, and para-substituted benzamides within a single study design provides the most direct comparative framework currently available for this scaffold. View Source
- [3] ZINC Database. ZINC170495660. Activities based on ChEMBL 20: no known activity currently annotated. Available at: https://zinc.docking.org/substances/ZINC000170495660/ (accessed 2026). View Source
